N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-27-20-8-4-7-19(13-20)24-14-18(12-21(24)25)23-22(26)17-10-9-15-5-2-3-6-16(15)11-17/h2-11,13,18H,12,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSGLXWABQXCIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 713081-59-5
- Molecular Formula : C₂₂H₂₀N₂O₃
- Molecular Weight : 360.41 g/mol
- Structure: Comprises a pyrrolidinone core (5-oxopyrrolidin-3-yl) substituted with a 3-methoxyphenyl group at the 1-position and a naphthalene-2-carboxamide moiety at the 3-position .
Key Features :
- Functional Groups: The carboxamide group and pyrrolidinone ketone enable hydrogen bonding, critical for target binding.
Comparison with Similar Compounds
Structural Analogs with Modified Heterocyclic Cores
Analysis :
- Oxadiazole vs. Pyrrolidinone: The oxadiazole analog () replaces the pyrrolidinone with a planar, aromatic heterocycle.
- Thiazole Core: Compound 77 () incorporates a thiazole ring and cyclopropane, significantly increasing molecular weight (630.62 vs. 360.41).
Analogs with Sulfonyl and Aliphatic Modifications
Analysis :
- Sulfonyl Modification: The dihydroisoquinoline-sulfonyl analog () adds a sulfonamide group, increasing polarity and molecular weight (392.45 vs. 360.41). This could improve aqueous solubility but may reduce blood-brain barrier penetration compared to the target compound .
- Cyclohexane Core: The cyclohexane-based analog () lacks hydrogen-bonding groups, favoring hydrophobic interactions.
Azo and Metal-Complex Derivatives
Analysis :
- Azo Compounds : These derivatives () are structurally unrelated to the target compound, featuring large aromatic systems and azo groups. Their high molecular weight (~900) and chromophoric nature suggest applications in materials science or dye chemistry rather than therapeutics .
Biological Activity
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
The compound is synthesized through a multi-step process involving the reaction of 3-methoxyphenyl derivatives with naphthalene-2-carboxylic acid derivatives. The structural confirmation is typically achieved using techniques such as NMR, IR spectroscopy, and mass spectrometry. The molecular formula for this compound is with a molecular weight of approximately 364.4 g/mol.
Antibacterial and Antifungal Properties
Research indicates that derivatives of naphthalene-2-carboxamides, including the target compound, exhibit notable antibacterial and antifungal activities. For instance, studies have shown that certain naphthalene derivatives can inhibit the growth of various bacterial strains effectively. The minimal inhibitory concentrations (MICs) for several derivatives have been reported in the range of 6.55 to 9.97 µM against multidrug-resistant strains of Mycobacterium tuberculosis .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies demonstrated significant inhibition of cancer cell proliferation across various cell lines, including HepG2 (liver cancer), A549 (lung cancer), and MCF7 (breast cancer). The IC50 values for these cell lines were reported to be between 6.92 and 8.99 µM, indicating potent activity compared to standard drugs like sunitinib . Mechanistic studies suggest that the compound induces apoptosis in cancer cells via S-phase arrest and modulation of apoptotic pathways involving caspase activation .
Inhibition of Photosynthetic Electron Transport
In addition to its antibacterial and anticancer effects, the compound has shown potential in inhibiting photosynthetic electron transport (PET). This activity was assessed using chloroplasts from Spinacia oleracea, where certain naphthalene derivatives exhibited IC50 values as low as 7.5 µmol/L . This suggests a broader ecological impact and potential applications in herbicide development.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. Variations in substituents on the naphthalene ring or the pyrrolidine moiety can significantly alter potency and selectivity against different biological targets.
| Compound | Activity | MIC/IC50 Value |
|---|---|---|
| This compound | Antibacterial | 6.55 µM |
| This compound | Antitumor (HepG2) | 6.92 µM |
| This compound | PET Inhibition | 7.5 µmol/L |
Case Studies
- Antibacterial Activity : A study focused on synthesizing various naphthalene derivatives found that those with specific substituents showed enhanced activity against resistant strains of M. tuberculosis. Among these, the compound demonstrated comparable efficacy to first-line treatments .
- Antitumor Mechanism : In vitro experiments revealed that treatment with the compound resulted in significant apoptosis in HepG2 cells, characterized by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 . These findings highlight its potential as a therapeutic agent in cancer treatment.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide, and how can purity be optimized?
- Synthetic Steps :
- Step 1 : Coupling of the pyrrolidinone core with the 3-methoxyphenyl group via reductive amination (e.g., using NaBH3CN as a reducing agent).
- Step 2 : Carboxamide formation via reaction of the intermediate with naphthalene-2-carboxylic acid chloride under inert conditions (e.g., dry DMF, 0–5°C) .
- Optimization :
- Microwave-assisted synthesis reduces reaction time and improves yield (e.g., 30 minutes at 120°C) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which spectroscopic and analytical methods are critical for confirming structural integrity?
- Key Techniques :
| Method | Purpose | Example Conditions |
|---|---|---|
| 1H/13C NMR | Confirm substituent positions and stereochemistry | DMSO-d6, 400 MHz |
| IR Spectroscopy | Validate carboxamide (C=O stretch ~1650 cm⁻¹) and methoxy groups (~1250 cm⁻¹) | |
| Mass Spectrometry (HRMS) | Verify molecular ion ([M+H]+) and fragmentation patterns |
Q. What preliminary assays assess the compound’s biological activity?
- In Vitro Screening :
- Enzyme inhibition assays (e.g., kinases, proteases) using fluorogenic substrates.
- Receptor binding studies (e.g., radioligand displacement assays for GPCRs) .
- Dose-Response Analysis : IC50/EC50 determination via sigmoidal curve fitting (GraphPad Prism) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
- Experimental Design :
- Grow single crystals via slow evaporation (e.g., dichloromethane/methanol).
- Collect diffraction data using a synchrotron source (λ = 0.9 Å) and refine with SHELXL (R-factor < 0.05) .
- Key Parameters :
- Analyze torsion angles of the pyrrolidinone ring and naphthalene-carboxamide linkage to predict bioactive conformations .
Q. How to address contradictions in reported biological activity across studies?
- Root Cause Analysis :
- Variability in Assay Conditions : Compare buffer pH, ionic strength, and co-solvents (e.g., DMSO% ≤0.1% to avoid aggregation) .
- Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding kinetics if conflicting IC50 values arise from fluorescence interference .
- Statistical Tools :
- Apply multivariate regression to isolate structural determinants (e.g., methoxy vs. fluoro substituents) .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Approaches :
- Prodrug Design : Mask the carboxamide with ester groups to enhance oral bioavailability .
- Isotope Labeling : Use deuterated methoxy groups to slow CYP450-mediated oxidation .
- In Silico Tools :
- Predict metabolic hotspots with ADMET Predictor or SwissADME .
Mechanistic and Structural Studies
Q. How to elucidate the compound’s mechanism of action using molecular docking?
- Protocol :
- Prepare the protein target (e.g., kinase PDB: 2HYY) by removing water and adding polar hydrogens (AutoDock Tools).
- Perform flexible docking (Lamarckian algorithm) to explore binding poses of the pyrrolidinone-naphthalene scaffold .
- Validation :
- Compare docking scores (ΔG) with mutagenesis data (e.g., Kd changes for active-site mutants) .
Q. What structure-activity relationship (SAR) insights guide derivative design?
- Critical Modifications :
| Substituent | Impact on Activity |
|---|---|
| 3-Methoxyphenyl | Enhances hydrophobic interactions with allosteric pockets |
| Naphthalene-2-carboxamide | Increases π-π stacking with aromatic residues in catalytic sites |
- Synthetic Priorities :
- Replace methoxy with electron-withdrawing groups (e.g., -CF3) to modulate electron density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
